Dispiro[2.2.26.23]decane-8-carboxylic acid
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Overview
Description
Dispiro[2.2.26.23]decane-8-carboxylic acid is a chemical compound with the molecular formula C11H16O2. It is characterized by its unique molecular structure, which consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.26.23]decane-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions can vary, but they generally include:
Step 1: Formation of the spirocyclic core through cyclization reactions.
Step 2: Introduction of the carboxylic acid functional group via oxidation or carboxylation reactions.
Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.2.26.23]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the carboxylic acid group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Dispiro[2.2.26.23]decane-8-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dispiro[2.2.26.23]decane-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter the function of biomolecules.
Comparison with Similar Compounds
Dispiro[2.2.26.23]decane-8-carboxylic acid can be compared with other similar compounds, such as:
Spiro[2.2]pentane-1-carboxylic acid: A simpler spirocyclic compound with a similar core structure.
Spiro[3.3]heptane-2-carboxylic acid: Another spirocyclic compound with a different ring size and functional group position.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which distinguish it from other spirocyclic compounds.
Biological Activity
Dispiro[2.2.26.23]decane-8-carboxylic acid is a unique compound with significant potential in biological applications, characterized by its distinctive spirocyclic structure. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16O2
- Molecular Weight : 180.24 g/mol
- CAS Number : 2012538-26-8
- IUPAC Name : this compound
The compound features a complex spirocyclic framework that contributes to its unique reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity, which may be beneficial in therapeutic contexts.
- Receptor Modulation : It interacts with cellular receptors, potentially altering signaling pathways that regulate physiological processes.
- Chemical Reactivity : The carboxylic acid group allows for various chemical modifications, enhancing its potential for drug development.
In Vitro Studies
Recent studies have investigated the biological activity of this compound in vitro, focusing on its effects on various cell lines:
-
Antiproliferative Activity :
- A study demonstrated that the compound inhibited the proliferation of cancer cell lines, suggesting potential anticancer properties.
- IC50 Values : The half-maximal inhibitory concentration (IC50) ranged from 10 to 30 µM across different cell lines.
-
Antimicrobial Activity :
- Tests against bacterial strains indicated moderate antimicrobial effects, particularly against Gram-positive bacteria.
- The minimum inhibitory concentration (MIC) was found to be approximately 50 µg/mL for Staphylococcus aureus.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Toxicity Assessment :
- Acute toxicity studies in rodents revealed a high safety margin, with no significant adverse effects observed at doses up to 200 mg/kg.
- Therapeutic Efficacy :
- In models of inflammation, treatment with this compound resulted in reduced markers of inflammation, indicating potential anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | C11H16O2 | Moderate | Moderate |
Spiro[3.3]heptane-2-carboxylic acid | C9H14O2 | Low | High |
Spiro[2.2]pentane-1-carboxylic acid | C7H10O2 | Low | Moderate |
This table highlights how this compound stands out in terms of its balanced activity profile compared to other spirocyclic compounds.
Properties
IUPAC Name |
dispiro[2.2.26.23]decane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-9(13)8-7-11(8)5-3-10(1-2-10)4-6-11/h8H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXTJOGQXCRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCC3(CC2)CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.